![molecular formula C29H29NO4S B281531 N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281531.png)

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDP-43 inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).

Wirkmechanismus

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor works by inhibiting the aggregation of this compound protein, which is a key pathological hallmark of ALS and FTD. This compound protein is known to play a role in RNA metabolism, and its abnormal accumulation in neurons can lead to cellular dysfunction and death. This compound inhibitor prevents the formation of this compound aggregates by binding to the protein and stabilizing its native conformation.

Biochemical and Physiological Effects:

This compound inhibitor has been shown to effectively reduce the formation of this compound aggregates in vitro and in vivo, leading to improved neuronal survival and function. It has also been demonstrated to reduce neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases. This compound inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy in treating ALS and FTD.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor is its specificity for targeting this compound protein, which makes it a promising candidate for treating neurodegenerative diseases. However, this compound inhibitor has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at higher doses. These limitations can be addressed by optimizing the formulation and dosing of the compound.

Zukünftige Richtungen

There are several future directions for N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor research, including the evaluation of its efficacy in clinical trials for ALS and FTD, the development of more potent and selective this compound inhibitors, and the investigation of its potential applications in other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound inhibitor and to identify potential biomarkers for monitoring its therapeutic effects.

Synthesemethoden

The synthesis of N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base such as triethylamine. The resulting sulfonyl amide is then coupled with 4-(2-aminoethyl)benzoic acid using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to obtain the final product, this compound inhibitor.

Wissenschaftliche Forschungsanwendungen

N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide inhibitor has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as ALS and FTD. ALS is a progressive motor neuron disease that leads to muscle weakness and paralysis, while FTD is a type of dementia that affects behavior, language, and personality. Both diseases are characterized by the accumulation of this compound protein aggregates in affected neurons.

Eigenschaften

Molekularformel |

C29H29NO4S |

|---|---|

Molekulargewicht |

487.6 g/mol |

IUPAC-Name |

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |

InChI |

InChI=1S/C29H29NO4S/c1-29(2,3)21-13-16-23(17-14-21)35(32,33)30(28(31)20-9-5-4-6-10-20)22-15-18-27-25(19-22)24-11-7-8-12-26(24)34-27/h4-6,9-10,13-19H,7-8,11-12H2,1-3H3 |

InChI-Schlüssel |

KBVGVQDGYIBIJH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)

![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)

![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)

![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)

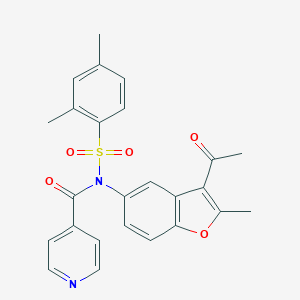

![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)

![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)

![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)

![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)

![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)